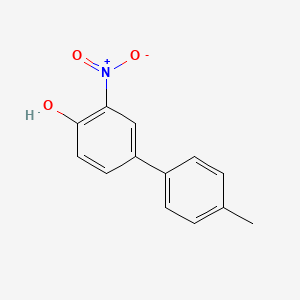

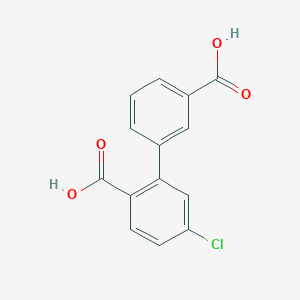

2-(2-Thienylidene)-3,4-dimethoxyacetophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thienylidene derivatives are a class of compounds that have been studied for their various biological activities . They often consist of a thiophene ring, which is a five-membered ring containing four carbon atoms and a sulfur atom .

Synthesis Analysis

Thienylidene derivatives can be synthesized through various methods. For instance, Schiff base was formed by the condensation of thiophene-2-aldehyde and 4-aminoantipyrine .Molecular Structure Analysis

The molecular structure of thienylidene derivatives can be determined using various spectral studies . X-ray structural studies have shown that some thienylidene derivatives do not form a crystal hydrate and the molecules in the crystal are loosely packed .Chemical Reactions Analysis

The interaction of 2-thienylidene derivatives of malononitrile and cyanothio-acetamide with methylene active nitriles gives 2,6-diamino-3,5-dicyano-4- (2-thienyl)-4H-thiopyran .Physical And Chemical Properties Analysis

The physical and chemical properties of thienylidene derivatives can be determined using various techniques such as IR, molar conductance, magnetic moments, EPR, cyclic voltammetry, XRD and SEM measurements .Wissenschaftliche Forschungsanwendungen

2-TAP has been studied for its potential applications in various fields such as medicine, chemical synthesis, and materials science. In medicine, 2-TAP has been investigated for its potential use as an anti-inflammatory agent, as an anticancer agent, and as an inhibitor of the enzyme acetylcholinesterase. In chemical synthesis, 2-TAP has been used as a starting material for the synthesis of various compounds. In materials science, 2-TAP has been studied for its potential use in the fabrication of nanomaterials.

Wirkmechanismus

Target of Action

Similar compounds such as teniposide and etoposide, which are semisynthetic derivatives of podophyllotoxin, have been reported to inhibit dna synthesis by forming a complex with topoisomerase ii and dna . This suggests that 2-(2-Thienylidene)-3,4-dimethoxyacetophenone might also target DNA or associated enzymes.

Mode of Action

It’s suggested that similar compounds act by causing single and double-stranded dna breaks, as well as cross-linking between protein and dna . This prevents cells from entering into the mitotic phase of the cell cycle, leading to cell death .

Biochemical Pathways

Compounds with similar structures have been reported to act primarily in the g2 and s phases of the cell cycle . This suggests that this compound might also affect these phases of the cell cycle.

Pharmacokinetics

Similar compounds like teniposide are known to be more potent in in vitro tests of cytotoxicity, are associated with higher albumin binding, are more lipophilic, and have a slightly longer plasma elimination half-life .

Result of Action

Similar compounds have been reported to prevent cell mitosis by causing single and double-stranded dna breaks, as well as cross-linking between protein and dna . This leads to cell death .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other substances can affect the stability and efficacy of similar compounds .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 2-TAP in laboratory experiments is its ease of synthesis. It can be easily synthesized from commercially available starting materials, and the reaction yields a mixture of 2-TAP and its isomer, 4-TAP, which can be separated by column chromatography. However, the exact mechanism of action of 2-TAP is not yet fully understood, and further research is needed to elucidate its biological activities.

Zukünftige Richtungen

For research include: further investigation of the mechanism of action of 2-TAP; development of new synthetic methods for the synthesis of 2-TAP and its derivatives; and exploration of the potential use of 2-TAP as an anti-inflammatory agent, an anticancer agent, and an inhibitor of the enzyme acetylcholinesterase. Additionally, further research is needed to explore the potential use of 2-TAP in the fabrication of nanomaterials.

Synthesemethoden

The synthesis of 2-TAP involves the reaction of 2-thiophenecarboxaldehyde with 3,4-dimethoxyacetophenone in the presence of an acid catalyst. The reaction yields a mixture of 2-TAP and its isomer, 4-TAP, which can be separated by column chromatography.

Safety and Hazards

Eigenschaften

IUPAC Name |

(E)-1-(3,4-dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3S/c1-17-14-8-5-11(10-15(14)18-2)13(16)7-6-12-4-3-9-19-12/h3-10H,1-2H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDMQXNDRHCXPL-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

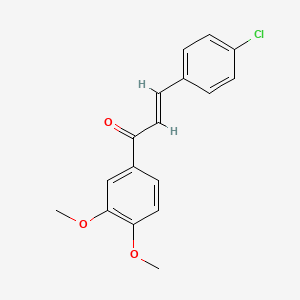

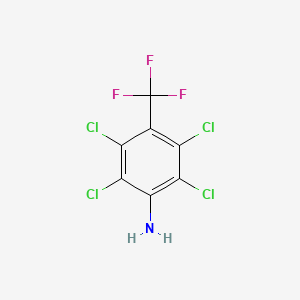

![4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6328870.png)